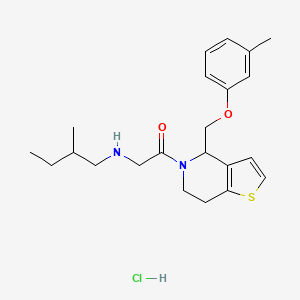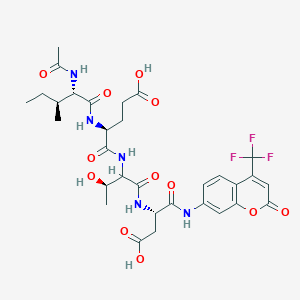
Ac-IETD-AFC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-IETD-AFC is a fluorogenic substrate for caspase-8, caspase-3, caspase-10, and granzyme B . It contains the acetyl (Ac) moiety and is recognized by caspase-8-mediated proteolysis . This substrate is hydrolyzed by caspase-8 to generate highly fluorescent 7-amido-4-trifluoromethylcoumarin (AFC) .
Chemical Reactions Analysis
Ac-IETD-AFC is a synthetic tetrapeptide substrate that is cleaved by active human caspase-8 . This substrate is cleaved between D and AFC, releasing the fluorogenic AFC, which is detected by spectrofluorometry . When coupled to an aldehyde group (CHO), the IETD tetrapeptide functions as a potent inhibitor of caspase activity and can be used to block caspase-8 mediated cleavage of Ac-IETD-AFC .Physical And Chemical Properties Analysis
Ac-IETD-AFC is a solid substance . It has a molecular weight of 729.65 . It is soluble in DMSO at a concentration of 73 mg/mL, but it is insoluble in water .Scientific Research Applications
Caspase-8 Activity Assay
Ac-IETD-AFC is a synthetic tetrapeptide substrate that is cleaved by active human caspase-8 . This substrate is cleaved between D and AFC, releasing the fluorogenic AFC, which is detected by spectrofluorometry . It is used in protease assays to demonstrate the activity of caspase-8 enzyme .
Apoptosis Quantification
Ac-IETD-AFC is used in the quantification of apoptosis and caspase activity measurement . It is treated with apoptotic cell lysates or with purified, active caspase-8, AFC is released . The release of AFC indicates the occurrence of apoptosis .
Inhibitor of Caspase Activity
When coupled to an aldehyde group (CHO), the IETD tetrapeptide functions as a potent inhibitor of caspase activity and can be used to block caspase-8 mediated cleavage of Ac-IETD-AFC .
Cancer Research
Ac-IETD-AFC has been used in cancer research, specifically in studies related to pancreatic cancer cells . It was used to measure caspase activity in a study investigating the role of oxidative phosphorylation in cell death induced by neem limonoids .
Aging Research
In aging research, Ac-IETD-AFC has been used in caspase activity assays to study organ-specific alterations in caspase expression and STK3 proteolysis during the aging process .
Drug Efficacy Studies
Ac-IETD-AFC has been used in studies to measure the efficacy of drugs. For instance, it was used to measure caspase activity in a study investigating the enhancement of doxorubicin-induced apoptosis in HeLa cells by protolichesterinic acid .
Study of Viral Infections
Ac-IETD-AFC has been used in studies related to viral infections. It was used in a caspase-8 activity assay in a study investigating the mechanism of human papillomavirus E2-induced procaspase-8 activation and cell death .
Neutrophil Apoptosis Research
Ac-IETD-AFC has been used in research related to neutrophil apoptosis. It was used to detect caspase activity in human neutrophils in a study investigating a novel TNFR1-triggered apoptosis pathway mediated by class IA PI3Ks .
Mechanism of Action
Target of Action
Ac-IETD-AFC is a fluorogenic substrate primarily targeted towards caspase-8 . Caspases are a family of cysteine-dependent proteases that play essential roles in apoptosis, proliferation, and inflammation . In addition to caspase-8, Ac-IETD-AFC is also a substrate for caspase-3 processing enzyme, caspase-10, and granzyme B .
Mode of Action
Ac-IETD-AFC interacts with its targets by getting cleaved by the active human caspase-8 . This substrate is cleaved between D and AFC (7-Amino-4-trifluoromethylcoumarin), releasing the fluorogenic AFC, which can be detected by spectrofluorometry .
Biochemical Pathways
The cleavage of Ac-IETD-AFC by caspase-8 is a part of the apoptosis pathway. Apoptosis, or programmed cell death, is a vital cellular process, and dysregulation of this process has been linked to various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . The cleavage of Ac-IETD-AFC can be used to study the events downstream of caspase-8 activation .
Pharmacokinetics
It is known that the compound is supplied as 2 mm in dmso and is soluble in dmso . It is recommended to store the compound at -20°C .
Result of Action
The cleavage of Ac-IETD-AFC by active caspase-8 releases the fluorogenic AFC. This release can be monitored in a spectrofluorometer at an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm . This allows for the identification and quantification of caspase-8 activity in apoptotic cell lysates .
Action Environment
The action of Ac-IETD-AFC is sensitive to environmental factors. The compound is air and light sensitive, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to protect the compound from light and moisture .
Safety and Hazards
properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t13-,14+,19-,20-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUOWXRXLQXOKO-FCQBACSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38F3N5O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Ac-IETD-AFC and how is it used to study apoptosis?
A1: Ac-IETD-AFC (Acetyl-Ile-Glu-Thr-Asp-AFC) is a fluorogenic substrate specifically designed for detecting and measuring the activity of caspase-8, a key protease involved in apoptosis. [, ]
- Detection: AFC is fluorescent, allowing for the quantitative measurement of caspase-8 activity. The increase in fluorescence directly correlates with caspase-8 activity levels. [, ]
Q2: The research papers mention the "mitochondria pathway of apoptosis." How is caspase-8, the target of Ac-IETD-AFC, involved in this pathway?
A2: There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
- Caspase-8's role: While often associated with the extrinsic pathway, caspase-8 can play a role in the mitochondrial pathway in certain cell types or under specific conditions. []
- Connecting the pathways: In some cases, active caspase-8 can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria, triggering the intrinsic apoptotic pathway. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

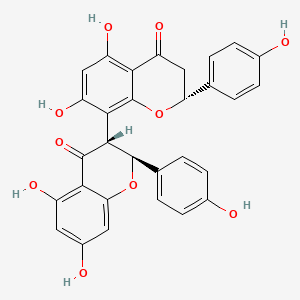

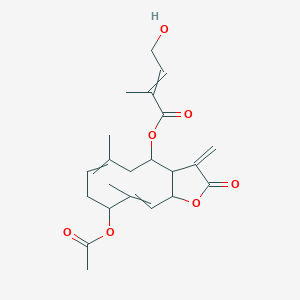




![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

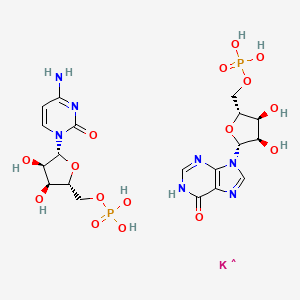

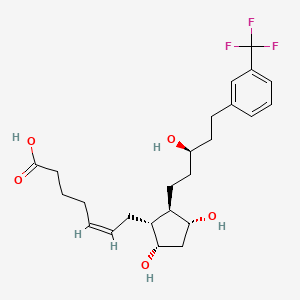
![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)
